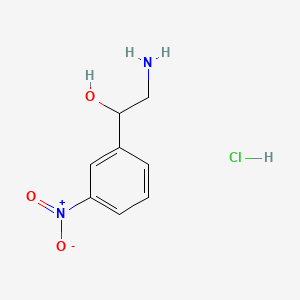

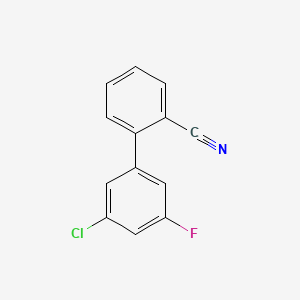

![molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1](/img/structure/B594883.png)

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

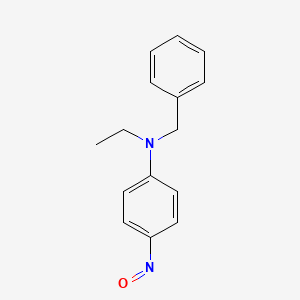

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is C14H25NO3 . Its average mass is 255.353 Da and its monoisotopic mass is 255.183441 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.5±3.0 kJ/mol and its flash point is 165.9±27.9 °C . The index of refraction is 1.500 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in the field of organic chemistry due to its unique spirocyclic structure, which offers a versatile scaffold for further chemical modifications. Meyers et al. (2009) developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting the potential for generating novel compounds with complementary chemical space to piperidine ring systems (Meyers et al., 2009). The structural versatility of these compounds allows for selective derivatization, making them valuable for synthesizing a wide range of chemical entities.

Reagent Development for Amino Acid Protection

In the realm of peptide synthesis, protecting groups play a crucial role in preventing unwanted reactions at reactive sites. Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017). This reagent offers advantages in terms of stability and ease of handling compared to traditional Boc reagents, facilitating the synthesis of protected amino acids without racemization.

Exploration in Antibacterial Agents

The structural framework of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate also finds application in the development of antibacterial agents. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis. Although the activity spectrum of these derivatives was narrower than ciprofloxacin, they showed distinct activity against specific bacterial strains, highlighting the potential of spirocyclic scaffolds in antibiotic development (Lukin et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

Eigenschaften

IUPAC Name |

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWGOWNVFTFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719148 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

CAS RN |

1259489-90-1 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

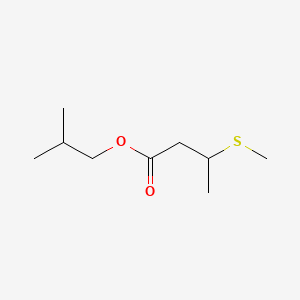

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)